N88C2T6Ybp
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Overview
Description
Preparation Methods
The synthesis of MK-6884-11C involves several steps, starting with the preparation of the central pyridine-related M4 PAMs . These compounds are then radiolabeled with carbon-11. The process includes the following steps :
Radionuclide Production: Carbon-11 is produced using a cyclotron.
Radiochemical Synthesis: The central pyridine-related M4 PAMs are radiolabeled with carbon-11.
Pre-production Procedures: This includes preparative high-performance liquid chromatography (HPLC) and formulation of the sample.
Post-production Procedures: This involves rinsing and quality control of the final product.
Chemical Reactions Analysis
MK-6884-11C undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly on the central pyridine ring.
Common reagents used in these reactions include orthosteric agonists like carbachol and various physiochemical property filters . The major products formed from these reactions are typically radiolabeled analogs of the central pyridine-related M4 PAMs .
Scientific Research Applications
MK-6884-11C has several scientific research applications, including :
Neuroimaging: It is used as a PET imaging agent to study the distribution and occupancy of M4 muscarinic receptors in the brain.
Alzheimer’s Disease Research: The compound helps in quantifying M4 muscarinic receptors in patients with Alzheimer’s disease.
Pharmacodynamic Biomarker: It serves as a target engagement biomarker for M4 PAMs, aiding in the development of therapeutics for neuropsychiatric disorders.
Mechanism of Action
MK-6884-11C binds with high affinity and selectivity to the allosteric site on the M4 receptor . The binding is influenced by the concentration of orthosteric agonists, such as carbachol, both in vitro and in vivo . This high cooperativity enhances the compound’s effectiveness as a PET imaging agent .
Comparison with Similar Compounds
MK-6884-11C is unique due to its high binding affinity and selectivity for the M4 receptor . Similar compounds include other M4 muscarinic receptor positive allosteric modulators (PAMs) that have been radiolabeled with carbon-11 . These compounds share similar binding properties but may differ in their chemical structure and specific applications .
Properties
Molecular Formula |
C25H25N5O |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
5-[1-[(1-methylcyclopentyl)methyl]pyrazol-4-yl]-6-(2-(111C)methyl-3-oxo-1H-isoindol-5-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C25H25N5O/c1-25(9-3-4-10-25)16-30-15-19(13-27-30)21-8-7-20(12-26)28-23(21)17-5-6-18-14-29(2)24(31)22(18)11-17/h5-8,11,13,15H,3-4,9-10,14,16H2,1-2H3/i2-1 |
InChI Key |
PREPVVXBTJBVOZ-JVVVGQRLSA-N |
Isomeric SMILES |
CC1(CCCC1)CN2C=C(C=N2)C3=C(N=C(C=C3)C#N)C4=CC5=C(CN(C5=O)[11CH3])C=C4 |
Canonical SMILES |
CC1(CCCC1)CN2C=C(C=N2)C3=C(N=C(C=C3)C#N)C4=CC5=C(CN(C5=O)C)C=C4 |
Origin of Product |
United States |
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